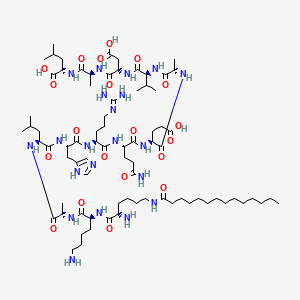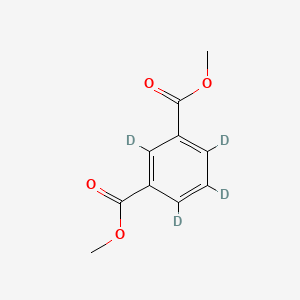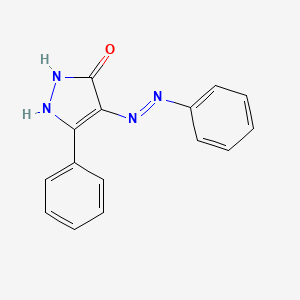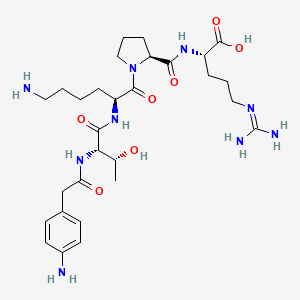
Iso-PPADS (tetrasodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a non-selective antagonist of P2X purinoceptors, which are a type of receptor involved in various physiological processes such as neurotransmission, inflammation, and pain perception . Iso-PPADS (tetrasodium) has been widely used in scientific research to study the role of P2X receptors in different biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Iso-PPADS (tetrasodium) involves the reaction of pyridoxal phosphate with azophenyl-2’,5’-disulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Iso-PPADS (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is then purified through crystallization or other separation techniques to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Iso-PPADS (tetrasodium) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the azophenyl and disulfonic acid moieties. These reactions can be influenced by various factors, including the choice of reagents and reaction conditions .
Common Reagents and Conditions:
Substitution Reactions: Iso-PPADS (tetrasodium) can react with nucleophiles such as amines or thiols under mild conditions to form substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Major Products Formed: The major products formed from the reactions of Iso-PPADS (tetrasodium) depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while reactions with thiols can produce thiol-substituted products .
Applications De Recherche Scientifique
Iso-PPADS (tetrasodium) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine :
Chemistry: It is used as a tool to study the chemical properties and reactivity of P2X purinoceptors.
Biology: Iso-PPADS (tetrasodium) is employed to investigate the role of P2X receptors in various biological processes, including neurotransmission, inflammation, and cell signaling.
Mécanisme D'action
Iso-PPADS (tetrasodium) is often compared with other P2X receptor antagonists such as pyridoxalphosphate-6-azophenyl-2’,5’-disulphonic acid (PPADS) and suramin . While all these compounds share a common mechanism of action, Iso-PPADS (tetrasodium) is unique in its structural features and binding affinity:
PPADS: Similar in structure but differs in the position of the azophenyl group, leading to variations in receptor selectivity and potency.
Comparaison Avec Des Composés Similaires
- Pyridoxalphosphate-6-azophenyl-2’,5’-disulphonic acid (PPADS)
- Suramin
- PPNDS (naphthylazo-6-nitro-4’,8’-disulphonate derivative)
Propriétés
Formule moléculaire |
C14H10N3Na4O12PS2 |
|---|---|
Poids moléculaire |
599.3 g/mol |
Nom IUPAC |
tetrasodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |
Clé InChI |
SDCXIPVOUDBGDK-UHFFFAOYSA-J |
SMILES canonique |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)



![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)




![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)



![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
